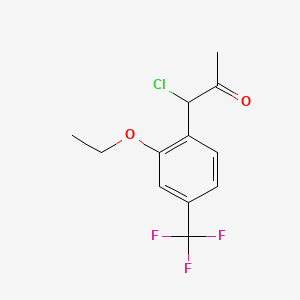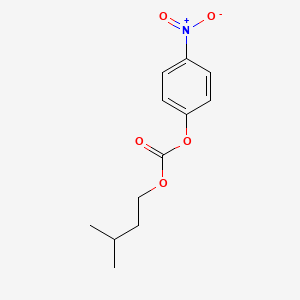
Benzyl 6-chloro-2,3-difluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 6-chloro-2,3-difluorobenzoate is an organic compound with the molecular formula C14H9ClF2O2 It is a derivative of benzoic acid, where the benzyl group is attached to the carboxyl group, and the benzene ring is substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
Benzyl 6-chloro-2,3-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 6-chloro-2,3-difluorobenzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Benzyl 6-chloro-2,3-difluorobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzyl group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing the ester group.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is used for oxidizing the benzyl group.
Major Products Formed
Substitution: Products with various functional groups replacing the chlorine or fluorine atoms.
Reduction: Benzyl 6-chloro-2,3-difluorobenzyl alcohol.
Oxidation: 6-chloro-2,3-difluorobenzoic acid.
科学的研究の応用
Benzyl 6-chloro-2,3-difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which benzyl 6-chloro-2,3-difluorobenzoate exerts its effects depends on its chemical structure and the nature of its interactions with other molecules. The presence of electron-withdrawing groups such as chlorine and fluorine can influence the compound’s reactivity and binding affinity to molecular targets. These interactions can modulate various biochemical pathways and processes, making the compound a valuable tool in research and development.
類似化合物との比較
Similar Compounds
Benzyl 6-chloro-2-fluorobenzoate: Similar structure but with one less fluorine atom.
Benzyl 6-chloro-3-fluorobenzoate: Similar structure but with the fluorine atom in a different position.
Benzyl 6-chlorobenzoate: Lacks the fluorine atoms, making it less electron-withdrawing.
Uniqueness
Benzyl 6-chloro-2,3-difluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly alter its chemical properties and reactivity compared to similar compounds
特性
分子式 |
C14H9ClF2O2 |
|---|---|
分子量 |
282.67 g/mol |
IUPAC名 |
benzyl 6-chloro-2,3-difluorobenzoate |
InChI |
InChI=1S/C14H9ClF2O2/c15-10-6-7-11(16)13(17)12(10)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChIキー |
BTDOSDJLJHHEEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[2,3-f]indole](/img/structure/B14039485.png)



![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)









